17-β-羟基依西美坦

描述

Synthesis Analysis

Exemestane is synthesized through modifications at the 6-methylene group and the addition of a 17-keto group reduction. The synthesis process involves several steps, including the preparation of key intermediates such as 1alpha,3-dipyrrolidino-androsta-3,5-diene-17-one, which is effectively used in the synthesis of Exemestane. This refined preparation process has led to the economical synthesis of Exemestane on a large scale, with improved yield and purity (Kaczmarek et al., 2012).

Molecular Structure Analysis

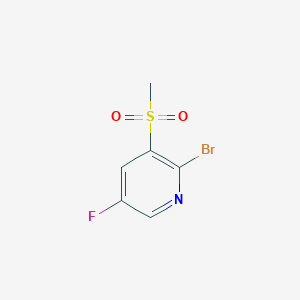

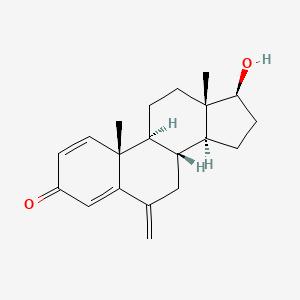

Exemestane's molecular structure features a 6-methylene group and a 17-beta-hydroxy group. Its steroidal backbone is essential for its activity as an aromatase inhibitor. The molecular structure allows Exemestane to bind irreversibly to the aromatase enzyme, leading to the inhibition of estrogen synthesis. The stereochemical elucidation of Exemestane and its metabolites reveals significant insights into its mechanism of action and efficacy in treating hormone-dependent breast cancer (Varela et al., 2014).

Chemical Reactions and Properties

Exemestane undergoes metabolism in the body to form several metabolites, including 17-beta-Hydroxyexemestane. This metabolite exhibits potent inhibition of the aromatase enzyme and has been studied for its role in the drug's pharmacokinetics and pharmacodynamics. The biotransformation of Exemestane involves the reduction of the 17-keto group to a hydroxyl group, resulting in metabolites that retain or even enhance the aromatase inhibitory activity of the parent compound (Luo et al., 2018).

Physical Properties Analysis

The physical properties of Exemestane, including its solubility and stability, are crucial for its bioavailability and therapeutic efficacy. Research has shown that techniques like β-cyclodextrin complexation can significantly improve the water solubility of Exemestane, enhancing its biocompatibility and effectiveness in biological systems (Li et al., 2013).

Chemical Properties Analysis

Exemestane's chemical properties, such as its irreversible binding to the aromatase enzyme, are fundamental to its function as an aromatase inhibitor. The compound's steroidal structure and specific functional groups enable it to effectively inhibit estrogen synthesis, which is pivotal in the treatment of estrogen receptor-positive breast cancer. The characterization of Exemestane's metabolites, including their glucuronidation and interactions with cytochrome P450 enzymes, further elucidates the drug's metabolism and potential interactions within the body (Sun et al., 2010).

科学研究应用

在乳腺癌治疗中的作用

17-β-羟基依西美坦,通常称为依西美坦,是一种第三代芳香化酶抑制剂,在激素敏感性乳腺癌的治疗中起着至关重要的作用,特别是在绝经后女性中。它的作用是抑制芳香化酶,从而降低雌激素水平,这有益于雌激素受体阳性乳腺癌。依西美坦在各种治疗环境中都有效,包括辅助治疗,在该治疗中,它在他莫昔芬之后用于降低癌症复发的风险。临床试验表明,与他莫昔芬相比,它在提高无病生存率方面有效,使其成为乳腺癌管理中的有价值选择 (Robinson,2008; Bertelli 和 Gangadhara,2010)。

在晚期和转移性疾病中的疗效

依西美坦的用途扩展到晚期和转移性乳腺癌,在抗雌激素失败后,它作为二线治疗。它已被与其他治疗(如醋酸甲羟孕酮)相比较,显示出其在某些临床情况下的优越性。它与其他药物(如依维莫司)的组合显示出增强的疗效,特别是在先前芳香化酶抑制剂进展之后。该药物在新辅助治疗中的作用以及作为潜在的延长辅助治疗也在研究中,突出了其在乳腺癌治疗中的广泛适用性 (Walker 等,2013)。

高危人群中的化学预防

依西美坦已被探索作为绝经后乳腺癌高危女性的化学预防剂。MAP.3 试验表明,使用依西美坦可显着降低浸润性乳腺癌的发生率,这表明化学预防的风险收益平衡很有希望。这为在高危人群中使用依西美坦预防乳腺癌开辟了一条潜在的新途径 (Decensi 等,2012)。

比较疗效和安全性

已与其他芳香化酶抑制剂和抗雌激素疗法进行比较,以评估依西美坦的疗效和安全性。虽然依西美坦与其他芳香化酶抑制剂具有共同的副作用,例如对骨骼健康和更年期症状的影响,但其甾体结构提供了一些独特的药理特性。这包括与非甾体芳香化酶抑制剂没有交叉耐药性的可能性,为在其他 AI 疗法进展的患者中提供了额外的治疗选择 (Zucchini 等,2015)。

安全和危害

未来方向

There are concerns about bone mineral density loss in an estrogen-free environment. Unlike nonsteroidal AIs, the steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane . These results may have important implications for long-term maintenance of patients with AIs .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-beta-Hydroxy Exemestane | |

CAS RN |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/no-structure.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)